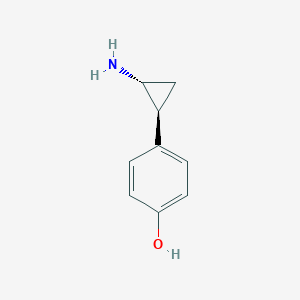
4-羟色氨烷丙胺
描述
Synthesis Analysis
The synthesis of trans-4-hydroxyproline, a compound structurally similar to 4-Hydroxytranylcypromine, has been studied extensively. The synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module and L-proline synthesis with hydroxylation module . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .Chemical Reactions Analysis
Tranylcypromine, a related compound, acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .科学研究应用
单胺氧化酶抑制: 与苯环丙胺相比,4-甲氧色氨烷丙胺 (MeOTCP)(苯环丙胺的环取代类似物)对脑、肝和心脏中的 A 型单胺氧化酶的抑制作用更大。这表明与苯环丙胺相似的潜在抗抑郁作用 (R. L. Sherry-McKenna 等人,1992) (生物精神病学).
代谢物检测和定量: 研究证实了大鼠脑中苯环丙胺形成对羟色氨烷丙胺。该代谢物也抑制单胺氧化酶,表明其在苯环丙胺药理学特征中的潜在作用 (G. Baker 等人,2005) (神经传递杂志).
羟脯氨酸分析: 虽然与 4-羟色氨烷丙胺没有直接关系,但对胶原蛋白特异氨基酸 4-羟脯氨酸的研究提供了分析技术的见解,这些技术可能与研究 4-羟色氨烷丙胺及其代谢物有关。这些研究的重点是开发检测和定量羟脯氨酸的灵敏且特异的方法,这可能适用于类似的生化分析(林永凯和关哲勇,2010) (食品化学).
类似物的药理学特征: 对苯环丙胺的各种类似物(如对羟色氨烷丙胺)的研究提供了对药理学作用的见解,包括单胺氧化酶抑制作用以及对儿茶酚胺和血清素摄取的影响。这对了解与 4-羟色氨烷丙胺相关的化合物的更广泛的药理学应用至关重要(A. Nazarali 等人,1987) (欧洲药物代谢和药代动力学杂志).
作用机制
Target of Action
4-Hydroxytranylcypromine is a metabolite of Tranylcypromine , a monoamine oxidase inhibitor (MAOI) . The primary targets of 4-Hydroxytranylcypromine are the enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are responsible for the oxidative deamination of several amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
4-Hydroxytranylcypromine, like Tranylcypromine, acts as a nonselective and irreversible inhibitor of MAO . It binds to the active site of MAO-A and MAO-B, preventing these enzymes from breaking down monoamines . This results in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by 4-Hydroxytranylcypromine affects several biochemical pathways. The most significant is the increase in the levels of monoamines in the synaptic cleft . This can lead to enhanced neurotransmission, which is thought to alleviate symptoms of depression .
Pharmacokinetics
Tranylcypromine has a bioavailability of 50% , and it is metabolized in the liver . Its metabolites, including 4-Hydroxytranylcypromine, are less potent MAO inhibitors than Tranylcypromine itself . The elimination half-life of Tranylcypromine is about 2.5 hours , and it is excreted in urine and feces .
Result of Action
The inhibition of MAO by 4-Hydroxytranylcypromine leads to an increase in the levels of monoamines in the brain . This can result in improved mood and reduced symptoms of depression . It’s important to note that the metabolites of tranylcypromine, including 4-hydroxytranylcypromine, are less potent mao inhibitors than tranylcypromine itself .
Action Environment
The action of 4-Hydroxytranylcypromine can be influenced by various environmental factors. For instance, the presence of certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking MAOIs are often advised to avoid foods high in tyramine and to be cautious with certain medications .
安全和危害
未来方向
属性
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909199 | |
| Record name | 4-(2-Aminocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytranylcypromine | |
CAS RN |
104777-77-7 | |
| Record name | rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the presence of 4-hydroxytranylcypromine as a metabolite of tranylcypromine in Cunninghamella echinulata suggest about mammalian metabolism?
A1: The study found that Cunninghamella echinulata metabolizes tranylcypromine into several compounds, including 4-hydroxytranylcypromine, N-acetyltranylcypromine, and the N,O-diacetyl derivative of 4-hydroxytranylcypromine []. The identification of N-acetyltranylcypromine as the major metabolite in this fungus mirrors observations in mammalian systems. This parallel suggests that Cunninghamella echinulata could serve as a useful model for studying tranylcypromine metabolism in mammals, potentially providing insights into the formation and significance of 4-hydroxytranylcypromine in humans as well.
Q2: The study mentions the impact of incubation conditions on tranylcypromine biotransformation. Could these conditions also influence the formation of 4-hydroxytranylcypromine?
A2: The research highlights the impact of incubation conditions, such as temperature and agitation, on the rate and extent of tranylcypromine metabolism by Cunninghamella echinulata []. While not directly investigated for 4-hydroxytranylcypromine, it's plausible that these factors could also influence its formation. Factors affecting fungal growth and metabolism, like glucose utilization, ammonia formation, and pH, were linked to the rate of tranylcypromine biotransformation. Therefore, optimizing these incubation conditions might be crucial for studying the specific metabolic pathways leading to 4-hydroxytranylcypromine and understanding its potential role as a metabolite.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




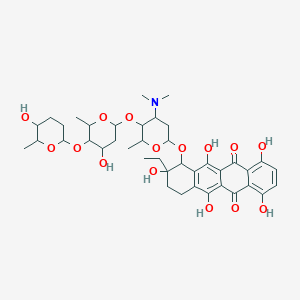
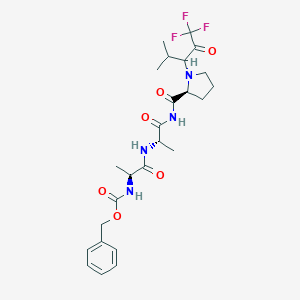
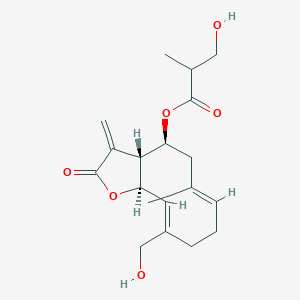
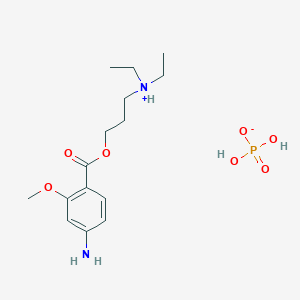
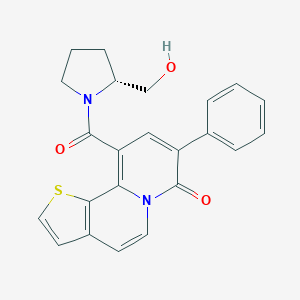
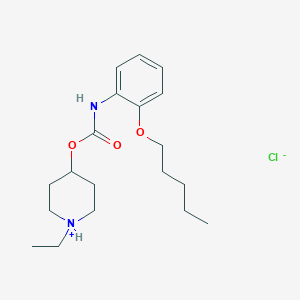


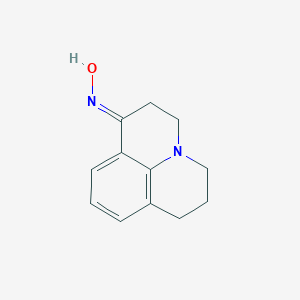
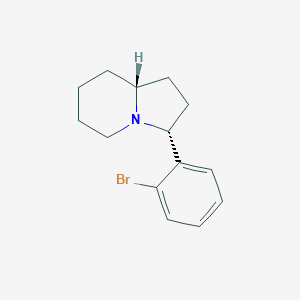


benzene](/img/structure/B217147.png)